Cas no 85263-17-8 (3,4-DICHLOROPHENETHYL ACETATE)
3,4-DICHLOROPHENETHYL ACETATE Chemical and Physical Properties
Names and Identifiers
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- 3,4-DICHLOROPHENETHYL ACETATE
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- MDL: MFCD12964329
- Inchi: 1S/C10H10Cl2O2/c1-7(13)14-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3
- InChI Key: CFDTZADUIGSNTI-UHFFFAOYSA-N
- SMILES: C(OCCC1=CC=C(Cl)C(Cl)=C1)(=O)C
Computed Properties
- Exact Mass: 232.0057849g/mol
- Monoisotopic Mass: 232.0057849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
3,4-DICHLOROPHENETHYL ACETATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427190-1 g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 1g |
€619.00 | 2023-03-10 | ||
| Ambeed | A302941-1g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 97% | 1g |
$532.0 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510639-1g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 97% | 1g |
¥3654.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650552-1g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 98% | 1g |
¥6260.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650552-5g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 98% | 5g |
¥20993.00 | 2024-07-28 | |
| abcr | AB427190-1g |
3,4-Dichlorophenethyl acetate; . |
85263-17-8 | 1g |
€1555.10 | 2025-04-16 | ||
| Crysdot LLC | CD12024517-1g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 97% | 1g |
$527 | 2024-07-24 | |
| Crysdot LLC | CD12024517-5g |
3,4-Dichlorophenethyl acetate |
85263-17-8 | 97% | 5g |
$1848 | 2024-07-24 |
3,4-DICHLOROPHENETHYL ACETATE Suppliers
3,4-DICHLOROPHENETHYL ACETATE Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3,4-DICHLOROPHENETHYL ACETATE
Professional Introduction to 3,4-DICHLOROPHENETHYL ACETATE (CAS No. 85263-17-8)
3,4-Dichlorophenethyl acetate, identified by the Chemical Abstracts Service Number (CAS No.) 85263-17-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of phenol exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as an intermediate in the development of specialized chemical entities. The presence of two chlorine atoms at the 3rd and 4th positions on the benzene ring introduces a distinct electronic and steric environment, influencing its reactivity and interaction with biological systems.
The compound’s molecular structure, characterized by a phenethyl acetate backbone with dichlorine substitution, makes it a versatile building block for further functionalization. Such structural features are often exploited in medicinal chemistry to modulate pharmacokinetic properties, enhance binding affinity, or introduce specific metabolic pathways in drug candidates. The dichlorophenethyl moiety is particularly intriguing due to its ability to engage in diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation processes.
In recent years, 3,4-dichlorophenethyl acetate has been explored as a precursor in the synthesis of biologically active molecules. Its derivatives have shown promise in preliminary studies as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The chlorine substituents enhance lipophilicity while maintaining a degree of metabolic stability, making it an attractive scaffold for pharmacological exploration. Researchers have leveraged this compound to develop novel analogs with enhanced binding profiles against specific targets, contributing to the broader understanding of central nervous system (CNS) pharmacology.
One notable application of 3,4-dichlorophenethyl acetate lies in its role as an intermediate in the synthesis of more complex heterocyclic compounds. The phenethyl group is a common motif in many pharmacologically relevant molecules, and its modification allows for fine-tuning of biological activity. For instance, derivatives of this compound have been investigated for their potential as antipsychotic or antidepressant agents. The dichloro substitution pattern is particularly valuable in these contexts, as it can serve as a handle for further derivatization while maintaining core pharmacophoric elements necessary for receptor interaction.
The chemical reactivity of CAS No. 85263-17-8 is further underscored by its utility in transition-metal-catalyzed reactions. The presence of electron-withdrawing chlorine atoms facilitates various coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the construction of biaryl structures that are prevalent in many drug molecules. These transformations are pivotal in medicinal chemistry pipelines, allowing chemists to rapidly assemble complex scaffolds from simpler precursors like 3,4-dichlorophenethyl acetate. Such methodologies have accelerated the discovery process by providing efficient routes to structurally diverse libraries.
From an industrial perspective, the synthesis of 3,4-dichlorophenethyl acetate represents an important benchmark for process optimization and scalability. Efficient synthetic routes not only reduce production costs but also minimize waste generation, aligning with green chemistry principles. Recent advancements in catalytic systems and flow chemistry have enabled more sustainable production methods for this compound. These innovations are critical for ensuring that pharmaceutical intermediates like 85263-17-8 can be manufactured responsibly while meeting growing demand from research institutions and pharmaceutical companies.
The safety profile of 3,4-dichlorophenethyl acetate is another area of interest for researchers and manufacturers alike. While not classified as hazardous under typical laboratory conditions, proper handling protocols must be followed to ensure worker safety and environmental protection. Standard practices include using personal protective equipment (PPE), operating under fume hoods when handling powders or solutions, and adhering to good laboratory practices (GLP). These measures are essential for mitigating risks associated with chemical manipulation.
In conclusion,3,4-Dichlorophenethyl acetate (CAS No. 85263-17-8) represents a valuable compound with broad utility across synthetic organic chemistry and pharmaceutical research. Its unique structural features enable diverse applications in drug discovery and material science. As research continues to uncover new synthetic strategies and biological functions associated with this molecule,85263-17-8 is poised to remain a cornerstone in the development of innovative chemical entities that address unmet medical needs.
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